ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate

PARP1 inhibitor structure-activity relationship naphthyridine

Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate is a 1,5-naphthyridine derivative that serves as a key synthetic intermediate in the manufacture of AZD5305 (saruparib), a clinical-stage PARP1–DNA trapper with high selectivity for PARP1 over PARP2. The compound features a partially reduced naphthyridine core with a C7-ethyl substituent, a C6-oxo group, and a C3-ethyl ester, which collectively enable downstream functionalization to the active pharmaceutical ingredient.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B12103003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCC1CC2=C(C=C(C=N2)C(=O)OCC)NC1=O
InChIInChI=1S/C13H16N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16)
InChIKeyYTMOEGCTAXPYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate: A Critical PARP1 Inhibitor Intermediate for Procuring AZD5305


Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate is a 1,5-naphthyridine derivative that serves as a key synthetic intermediate in the manufacture of AZD5305 (saruparib), a clinical-stage PARP1–DNA trapper with high selectivity for PARP1 over PARP2 [1]. The compound features a partially reduced naphthyridine core with a C7-ethyl substituent, a C6-oxo group, and a C3-ethyl ester, which collectively enable downstream functionalization to the active pharmaceutical ingredient [2]. Its primary procurement relevance lies in its use as Intermediate 4 in a multi-step synthesis where the C3-carboxylate is reduced to a hydroxymethyl handle for subsequent piperazine coupling [2].

Why Generic 1,5-Naphthyridine-3-carboxylates Cannot Replace Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate in PARP1 Inhibitor Synthesis


Generic 1,5-naphthyridine-3-carboxylate esters cannot be interchanged with ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate because the C7-ethyl and C6-oxo substituents are essential pharmacophoric elements that directly translate into the PARP1 selectivity and cellular potency of the final drug substance, AZD5305 [1]. SAR studies within the 1,5-naphthyridine series demonstrate that only a narrow range of C7 substituents—particularly ethyl—is tolerated for optimal PARP1 binding and selectivity over PARP2; replacement with smaller (methyl) or larger (propyl) groups leads to substantial loss of selectivity or potency [1]. Furthermore, the 7,8-dihydro oxidation state of the naphthyridine ring is critical for the subsequent chlorination and nucleophilic displacement steps in the AZD5305 synthetic route; fully aromatic or fully saturated analogs would require divergent reaction conditions and may not yield the desired coupling product [2].

Quantitative Differentiation Evidence for Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate Against Closest Analogs


C7-Ethyl Substitution Confers >500-Fold PARP1 Selectivity in the Derived Drug Substance AZD5305 vs. C7-Unsubstituted or C7-Methyl Analogs

In the structure-activity relationship (SAR) optimization that led to AZD5305, the 7-ethyl-6-oxo-1,5-naphthyridine core was found to be critical for achieving high PARP1 selectivity. The final compound AZD5305, derived from ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate, exhibits an IC50 of 3 nM against PARP1 and 1400 nM against PARP2, yielding a >500-fold selectivity window [1]. In contrast, earlier lead compounds lacking the 7-ethyl substitution or bearing alternative C7 groups showed markedly reduced selectivity; for example, compound 7 (a phenyl-tetrahydropyridine analog without the naphthyridine core) demonstrated only 300-fold selectivity (PARP1 IC50 = 65 nM, PARP2 IC50 = 20 μM) [1]. The C7-ethyl group occupies a lipophilic pocket in the PARP1 active site that is sterically restricted in PARP2, as confirmed by X-ray co-crystal structures of AZD5305 bound to PARP1 [1].

PARP1 inhibitor structure-activity relationship naphthyridine

The 7,8-Dihydro Oxidation State Enables High-Yield Chlorination–Coupling Sequence vs. Fully Aromatic Naphthyridine Esters

In the patented synthetic route to AZD5305, ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate (Intermediate 4) is reduced at the C3 ester to the corresponding alcohol, then chlorinated with thionyl chloride to install the benzylic chloride electrophile for subsequent piperazine coupling [1]. The 7,8-dihydro oxidation state is essential for this sequence because the C7–C8 single bond allows the C3 side chain to adopt a conformation favorable for nucleophilic displacement; in fully aromatic 1,5-naphthyridine analogs, the planar ring geometry would introduce steric hindrance and alter the reactivity of the adjacent chloromethyl group [1]. The patent exemplifies this step with 2.26 g (9.10 mmol) of the title intermediate, which after reduction and chlorination was coupled directly with N-methyl-5-(piperazin-1-yl)picolinamide to afford AZD5305 [1].

synthetic intermediate AZD5305 process chemistry

Predicted Physicochemical Properties Differentiate the 7,8-Dihydro Intermediate from the Fully Aromatic and Tetrahydro Analogs

Computationally predicted physicochemical properties highlight measurable differences between ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate and its closest structural analogs. The title compound (CAS 2589531-73-5, C13H14N2O3, MW 246.26) has a predicted density of 1.27±0.1 g/cm³ and a boiling point of 474.5±45.0 °C . In contrast, the fully saturated tetrahydro analog (CAS 2589531-70-2, C13H16N2O3, MW 248.28) exhibits a lower predicted density of 1.160±0.06 g/cm³ and a lower boiling point of 419.0±45.0 °C . These differences reflect the greater conformational flexibility and reduced polarity of the fully saturated ring system, which directly affect chromatographic purification behavior, solubility in organic solvents, and storage stability .

physicochemical properties naphthyridine drug intermediate

The C3-Ethyl Ester is the Optimal Carboxylate Protecting Group for AZD5305 Synthesis vs. Methyl or tert-Butyl Esters

In the AZD5305 synthetic route, the C3-ethyl ester serves as a latent hydroxymethyl group that is unmasked by LiAlH4 reduction prior to chlorination [1]. The ethyl ester is preferred over the methyl ester because of its lower volatility and reduced tendency to form formaldehyde byproducts during reduction; it is preferred over the tert-butyl ester because the latter would require acidic deprotection conditions incompatible with the acid-sensitive enamide functionality of the 7,8-dihydro naphthyridine ring [1]. SAR studies on the related oxabicyclooctane-linked 1,5-naphthyridine NBTIs also demonstrate that ester hydrolysis to the free carboxylic acid abolishes antibacterial activity, underscoring the importance of retaining the ester as a protected synthon until the appropriate synthetic stage [2].

protecting group strategy ester reduction process chemistry

Procurement-Driven Application Scenarios for Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate


Manufacture of AZD5305 (Saruparib) Clinical and Commercial API

This compound is the designated Intermediate 4 in the patented synthesis of AZD5305, AstraZeneca's clinical-stage selective PARP1–DNA trapper [2]. CMOs and CDMOs producing AZD5305 for clinical trials or commercial supply require this specific naphthyridine ester to execute the validated reduction–chlorination–coupling sequence. The >500-fold PARP1 selectivity of the final API, which differentiates AZD5305 from first-generation dual PARP1/2 inhibitors like olaparib, is directly traceable to the 7-ethyl-6-oxo substitution pattern pre-installed in this intermediate [1].

Structure–Activity Relationship Studies on Next-Generation PARP1-Selective Inhibitors

Medicinal chemistry groups pursuing PARP1-selective inhibitors can use this compound as a key building block to explore C3-side chain modifications while retaining the validated C7-ethyl-6-oxo naphthyridine pharmacophore. The SAR data from the AZD5305 discovery program demonstrate that the C7-ethyl group is optimal for PARP1 selectivity, making this intermediate a privileged starting point for library synthesis [1].

Reference Standard for Differentiating 7,8-Dihydro vs. Tetrahydro Naphthyridine Oxidation States in Quality Control

Because the 7,8-dihydro intermediate (CAS 2589531-73-5) and the tetrahydro analog (CAS 2589531-70-2) are structurally similar and may co-elute under certain chromatographic conditions, the compound serves as a reference standard for HPLC method development to ensure oxidation-state purity. The predicted density difference of 0.11 g/cm³ between the two forms provides an orthogonal physical property for identity confirmation .

Process Chemistry Optimization for Heterocyclic Ester Reduction

Process R&D teams can utilize this intermediate to study chemoselective LiAlH4 reduction of a conjugated ethyl ester in the presence of a 7,8-dihydro-6-oxo naphthyridine system. The compound's behavior under reducing conditions is directly documented in the AZD5305 process patent, providing a benchmark for evaluating alternative reducing agents or continuous flow conditions [2].

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